6-Octyltetrahydro-2H-pyran-2-one

説明

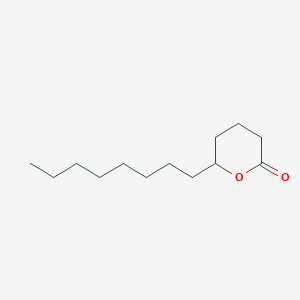

Structure

3D Structure

特性

IUPAC Name |

6-octyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-9-12-10-8-11-13(14)15-12/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZLMGATMUAJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864048 | |

| Record name | 6-Octyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7370-92-5 | |

| Record name | δ-Tridecalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7370-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Tridecanolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Octyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-6-octyl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-TRIDECANOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP2V9305A9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Spectroscopic Characterization and Structural Elucidation of 6 Octyltetrahydro 2h Pyran 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular connectivity and stereochemistry can be constructed.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 6-Octyltetrahydro-2H-pyran-2-one provides information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For instance, protons attached to carbons adjacent to the electron-withdrawing oxygen atom of the lactone ring are expected to appear at a lower field (higher ppm value) compared to the protons in the octyl chain.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms in the molecule. The chemical shift of each carbon signal gives clues about its functional group and bonding environment.

For this compound, the carbonyl carbon (C2) of the lactone would be the most downfield signal, typically in the range of 170-180 ppm. The carbon attached to the ring oxygen (C6) would also be significantly downfield due to the deshielding effect of the oxygen atom. The carbons of the octyl chain would appear in the upfield region of the spectrum. The terminal methyl carbon of the octyl group would have a characteristic chemical shift around 14 ppm.

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to establish the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the pyranone ring and along the octyl chain, helping to trace the carbon skeleton. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This allows for the unambiguous assignment of which proton is attached to which carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). columbia.edu This is a powerful tool for establishing long-range connectivity and piecing together the entire molecular structure, including the placement of the octyl group on the pyranone ring. researchgate.netcolumbia.edu

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electron Ionization (EI) Mass Spectrometry

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. nih.gov The resulting mass spectrum is a fingerprint of the compound, showing the molecular ion (M+) and various fragment ions. The NIST WebBook provides access to the electron ionization mass spectrum for this compound. nist.gov The fragmentation pattern would likely involve the loss of the octyl side chain and characteristic cleavages of the pyranone ring. A prominent peak at m/z 99 is often observed for δ-lactones, corresponding to the protonated pyran-2-one ring after the loss of the alkyl side chain. nih.gov

| Technique | Description | Information Obtained |

| Electron Ionization (EI) Mass Spectrometry | Molecules are bombarded with high-energy electrons, causing ionization and fragmentation. | Provides a "fingerprint" mass spectrum with a molecular ion peak and various fragment ions, revealing the molecular weight and structural motifs. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. nih.gov This is crucial for confirming the molecular formula of this compound, which is C13H24O2. nist.gov The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov

| Technique | Description | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio of ions with very high accuracy. | Determines the precise elemental composition of a molecule, confirming its molecular formula. |

LC-MS and UPLC-MS Applications in Identification and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are powerful analytical techniques for the identification and purity assessment of pyranone derivatives like this compound. researchgate.net These methods couple the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing information on both the retention time and the mass-to-charge ratio (m/z) of the compound and its potential impurities.

In a typical analysis, the compound is first separated from a mixture on a chromatographic column. The eluent is then introduced into the mass spectrometer, where molecules are ionized. For pyranone derivatives, soft ionization techniques like Electrospray Ionization (ESI) are common, often yielding a protonated molecular ion [M+H]⁺ in positive ion mode. nih.govmassbank.eu The molecular formula of this compound is C₁₃H₂₄O₂, giving it a molecular weight of 212.33 g/mol . nist.gov High-Resolution Mass Spectrometry (HRMS), such as HRESI-TOF-MS, can determine the mass with high accuracy, allowing for the confirmation of the elemental composition. nih.gov

The purity of a sample can be assessed by monitoring the chromatogram for extraneous peaks. Each peak can be analyzed by the mass spectrometer to identify potential impurities or degradation products. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern provides a structural fingerprint of the molecule. For this compound, fragmentation would likely involve the opening of the pyranone ring and cleavage of the octyl side chain.

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 | Separation based on hydrophobicity |

| Mobile Phase | Gradient of Acetonitrile (B52724)/Water with Formic Acid | Elution of the analyte |

| Ionization Mode | Positive ESI | Generation of protonated molecules |

| Expected Parent Ion [M+H]⁺ | m/z 213.18 | Identification of the intact molecule |

| Expected Sodium Adduct [M+Na]⁺ | m/z 235.16 | Alternative adduct for identification |

| Potential Fragments | Loss of octyl group, ring-opening fragments | Structural confirmation via MS/MS |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are indispensable for identifying functional groups and probing the conformational characteristics of molecules. nih.gov

Infrared (IR) Spectroscopy of Pyranone Derivatives

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is particularly useful for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by features corresponding to the lactone (cyclic ester) group and the long alkyl chain.

The most prominent absorption band is the carbonyl (C=O) stretch of the lactone, which is expected to appear in the range of 1730-1750 cm⁻¹. The exact position can give clues about ring strain. The spectrum will also show strong C-O stretching vibrations associated with the ester linkage, typically appearing in the 1250-1050 cm⁻¹ region. Additionally, the presence of the saturated octyl group and the tetrahydropyran (B127337) ring will be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The structures of various pyranone derivatives have been elucidated using these characteristic IR absorptions. researchgate.netresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 2960 | -CH₂-, -CH₃ |

| C=O Stretch (Lactone) | 1730 - 1750 | -C(=O)O- |

| C-H Bend (Scissoring/Bending) | 1450 - 1470 | -CH₂- |

| C-O-C Stretch (Ether/Ester) | 1050 - 1250 | Ring C-O and Ester C-O |

Raman Spectroscopy of Pyranone Derivatives

Raman spectroscopy is a complementary technique to IR spectroscopy. nih.gov It measures the inelastic scattering of monochromatic light, providing information about vibrational modes that involve a change in the polarizability of the molecule. wikipedia.org While the carbonyl stretch is often weaker in Raman spectra compared to IR, the C-C backbone of the octyl chain and the skeletal vibrations of the tetrahydropyran ring will produce distinct Raman signals.

This technique is highly sensitive to the conformation of the alkyl chain and the puckering of the heterocyclic ring. The low-frequency region of the Raman spectrum (below 500 cm⁻¹) is particularly informative for studying the collective vibrational modes of the ring structure. Raman spectroscopy is a valuable tool for probing the nature of pyranone rings and can provide insights that are complementary to IR data. nih.gov

| Vibrational Mode | Expected Shift Range (cm⁻¹) | Functional Group/Feature |

|---|---|---|

| C-H Stretch | 2800 - 3000 | Alkyl chain and ring |

| C-H Bend | 1440 - 1460 | Alkyl chain and ring |

| C-C Stretch | 800 - 1200 | Alkyl backbone |

| Ring Skeletal Vibrations | < 500 | Tetrahydropyran ring puckering/deformation |

Rotational Spectroscopy for Gas-Phase Structure and Dynamics of Tetrahydropyran Rings

Rotational spectroscopy investigates the quantized rotational energy levels of molecules in the gas phase. wikipedia.org By measuring the frequencies of transitions between these levels, typically in the microwave region, it is possible to determine the moments of inertia with extremely high precision. From these, accurate molecular structures, including bond lengths and angles, can be derived.

| Parameter | Value | Description |

|---|---|---|

| Rotational Constant (A) | 4532.7 MHz | Moment of inertia about the a-axis |

| Rotational Constant (B) | 4362.5 MHz | Moment of inertia about the b-axis |

| Rotational Constant (C) | 2495.9 MHz | Moment of inertia about the c-axis |

| Vibrational Mode (ν₂₃) | ~250 cm⁻¹ | Low-frequency skeletal ring mode |

| Vibrational Mode (ν₂₂) | ~403 cm⁻¹ | Low-frequency skeletal ring mode |

Chromatographic Methods for Isolation and Purity Assessment (HPLC, GC)

Chromatographic techniques are essential for the separation, isolation, and purity analysis of organic compounds like this compound. nist.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. nih.gov For a moderately polar compound like this compound, reversed-phase HPLC is a suitable choice. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The retention time of the compound is a characteristic property under specific conditions (flow rate, mobile phase composition, temperature) and can be used for identification. The area under the peak in the chromatogram is proportional to the concentration, allowing for quantification and purity assessment. Semi-preparative HPLC can be used to isolate the pure compound from a reaction mixture or natural extract. nih.gov

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds. The NIST Chemistry WebBook confirms the availability of GC data for this compound, also known as δ-Tridecalactone. nist.govnist.gov In GC, the sample is vaporized and transported through a column by an inert carrier gas (e.g., helium). Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A common column for this type of analysis is a polar capillary column, such as one with a DB-Wax phase. nist.gov Coupling GC with a mass spectrometer (GC-MS) provides a definitive method for identification, as the mass spectrum of the eluting peak can be compared to library data. researchgate.net

| Method | Parameter | Typical Condition/Phase |

|---|---|---|

| HPLC | Mode | Reversed-Phase |

| Stationary Phase | C18 (ODS) | |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | |

| GC | Column Type | Capillary |

| Stationary Phase | Polar (e.g., DB-Wax) nist.gov | |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) |

Reactivity and Chemical Transformations of 6 Octyltetrahydro 2h Pyran 2 One

Nucleophilic Attack and Ring Opening Reactions in Pyran-2-ones

The core reactivity of 6-Octyltetrahydro-2H-pyran-2-one, like other lactones, is centered on the susceptibility of the carbonyl carbon to nucleophilic attack. This interaction typically leads to a ring-opening reaction via nucleophilic acyl substitution. researchgate.net The process commences with the nucleophile attacking the sp²-hybridized carbonyl carbon, forming a tetrahedral intermediate which subsequently collapses, cleaving the acyl-oxygen bond and opening the ring. researchgate.net This fundamental pathway is the basis for the majority of the compound's transformations, including hydrolysis, alcoholysis, and reactions with various other nucleophiles. The stability of the six-membered δ-lactone ring makes it less reactive towards ring-opening than more strained lactones like β-lactones.

Ring-opening polymerization is a specific application of this reactivity, where a nucleophilic initiator attacks the lactone, and the resulting ring-opened species propagates the reaction by attacking subsequent lactone molecules. Studies on δ-valerolactone, a structurally similar δ-lactone, have shown that nucleophiles like cyclodextrins can initiate such polymerizations. nih.govacs.org

Reactions with Nitrogen and Carbon Nucleophiles

This compound readily reacts with various nitrogen and carbon nucleophiles, typically resulting in ring-opened amide or ketone products, respectively.

Nitrogen Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing compounds like hydrazines, can open the lactone ring to form the corresponding δ-hydroxy amides or related structures. beilstein-journals.orgwikipedia.org The reaction with amines, known as aminolysis, breaks the ester linkage to form a stable amide and a primary alcohol. wikipedia.org In more complex pyranone systems, the reaction with dinucleophiles such as hydrazines can lead to not just ring-opening but subsequent recyclization to form new heterocyclic systems like pyrazolones. beilstein-journals.org

Carbon Nucleophiles: Organometallic reagents (e.g., Grignard reagents, organolithiums) and enolates act as potent carbon nucleophiles that can attack the lactone. The reaction of two equivalents of a Grignard reagent with the lactone, for instance, would lead to the formation of a diol. The first equivalent opens the ring to form a ketone intermediate, which is then attacked by the second equivalent. The use of a strong, hindered base like lithium diisopropylamide (LDA) can deprotonate the α-carbon to the carbonyl group, forming an enolate that can then participate in reactions with various electrophiles. researchgate.net Additionally, stabilized carbanions, such as that derived from malononitrile, can serve as effective nucleophiles for ring-opening or addition reactions in related pyranone systems. acs.org

| Nucleophile Type | Example Reagent | Primary Product Type | Reference |

|---|---|---|---|

| Nitrogen | Ammonia (NH₃), Primary/Secondary Amines (RNH₂/R₂NH) | δ-Hydroxy Amide | wikipedia.org |

| Nitrogen | Hydrazine (H₂NNH₂) | δ-Hydroxy Hydrazide | beilstein-journals.org |

| Carbon | Grignard Reagent (RMgX) | Diol (from 2 equivalents) | N/A |

| Carbon | Malononitrile | Ring-opened adduct | acs.org |

| Oxygen | Hydroxide (B78521) Ion (OH⁻) | δ-Hydroxy Carboxylate | wikipedia.org |

| Oxygen | Alkoxide (RO⁻) / Alcohol (ROH) | δ-Hydroxy Ester | nih.govacs.org |

Hydrolysis and Alcoholysis Pathways

Hydrolysis: The ester bond in this compound can be cleaved by hydrolysis under either acidic or basic conditions to yield the parent compound, δ-hydroxytridecanoic acid. wikipedia.org Basic hydrolysis, typically using a base like sodium hydroxide, is an irreversible process that proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon, resulting in the corresponding carboxylate salt. wikipedia.org Acid-catalyzed hydrolysis is a reversible equilibrium. wikipedia.org The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. youtube.com

Alcoholysis: In the presence of an alcohol and an acid or base catalyst, this compound can undergo alcoholysis (or transesterification). This reaction opens the lactone ring to form a new ester, specifically a δ-hydroxy ester. This pathway is fundamental to the ring-opening polymerization of lactones initiated by alcohols. nih.govacs.org

Electrophilic Substitution Patterns on the Pyranone Ring

The concept of electrophilic substitution, particularly in the aromatic sense, is not applicable to the saturated ring of this compound. libretexts.org The tetrahydropyran (B127337) ring lacks the pi-electron system necessary for electrophilic aromatic substitution reactions. libretexts.org

However, the ring system does contain two oxygen atoms which can act as Lewis basic sites and react with electrophiles. The most significant of these interactions is the protonation or Lewis acid coordination at the carbonyl oxygen. This process does not result in substitution on the ring but rather activates the carbonyl group, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by weak nucleophiles. youtube.comlibretexts.org This activation is a key initial step in many acid-catalyzed ring-opening reactions. youtube.com

Pericyclic Reactions and Cycloadditions (e.g., Diels-Alder) with Pyran-2-one Derivatives

Pericyclic reactions, such as the Diels-Alder cycloaddition, are concerted reactions that involve a cyclic transition state and a reorganization of π-electrons. msu.edu A key requirement for a Diels-Alder reaction is the presence of a conjugated 4π-electron system (a diene). acs.orgchim.it

Unsaturated 2H-pyran-2-one derivatives, which contain a conjugated diene within their structure, are well-known to participate as the diene component in Diels-Alder reactions with various dienophiles. chim.itrsc.orgnih.govrsc.org These reactions are a powerful tool for synthesizing complex cyclic and aromatic systems. acs.orgrsc.org

However, This compound cannot participate in Diels-Alder reactions . Its pyranone ring is fully saturated, meaning it lacks the necessary conjugated double bonds to function as a diene. Its reactivity is confined to that of a cyclic ester, as described in the preceding sections.

Functionalization of the Alkyl Side Chain of this compound

The long C8 alkyl side chain of this compound offers a secondary site for chemical modification, distinct from the reactivity of the lactone ring. The aliphatic nature of the octyl group means its reactivity is characteristic of alkanes.

Methods for the functionalization of unactivated C(sp³)–H bonds, while challenging, can be applied here. acs.org Potential transformations include:

Free-Radical Halogenation: In the presence of a radical initiator and a halogen source (e.g., N-bromosuccinimide), the octyl chain can be halogenated. This would likely produce a mixture of constitutional isomers, with some preference for the secondary carbons. The resulting alkyl halides are versatile intermediates for subsequent nucleophilic substitution or elimination reactions.

Oxidative C-H Activation: Advanced catalytic methods using transition metals like palladium or rhodium can achieve selective oxidation or C-H functionalization of aliphatic chains. acs.orgnih.gov While often employed in the synthesis of lactones, these principles can be adapted for the modification of existing structures. acs.org Such reactions could introduce new functional groups like hydroxyls, ketones, or alkenes at various positions along the octyl chain.

Derivatization Strategies for Analog Synthesis

The synthesis of analogs of this compound can be achieved through several strategic approaches that leverage the reactivity of both the lactone ring and the alkyl side chain. These strategies are crucial for creating libraries of related compounds for structure-activity relationship studies.

Key derivatization strategies include:

Ring-Opening and Re-functionalization: The lactone can be opened by hydrolysis to the δ-hydroxytridecanoic acid. The resulting carboxylic acid and alcohol functionalities can then be independently modified before re-cyclization to form a new lactone analog.

Side-Chain Modification via "Click Chemistry": A powerful strategy involves introducing a versatile functional group onto the alkyl chain that can be used for subsequent high-yielding reactions. For example, a terminal alkyne or azide (B81097) could be installed on the octyl chain (via functionalization as described in 4.4, followed by substitution). This group can then undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, to attach a wide variety of molecular fragments, rapidly generating a diverse library of analogs. mdpi.com

Enzymatic C-H Functionalization: Laboratory-engineered enzymes, such as specific cytochrome P450 variants, can catalyze C-H insertion reactions with high selectivity, offering a green chemistry approach to functionalizing the alkyl chain to create lactone analogs. nsf.govnih.gov

Radical Oxyfunctionalization: Copper-catalyzed radical oxyfunctionalization of unsaturated carboxylic acids is a method to build diverse lactone structures from the ground up, allowing for the incorporation of various functional groups (azides, aryl groups, etc.) during the synthesis itself, providing access to a wide range of chiral lactone building blocks. nih.gov

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | δ-Tridecalactone | C₁₃H₂₄O₂ |

| δ-Valerolactone | Oxan-2-one | C₅H₈O₂ |

| δ-Hydroxytridecanoic acid | 5-Hydroxymyristic acid | C₁₃H₂₆O₃ |

| Malononitrile | Propanedinitrile | C₃H₂N₂ |

| Lithium diisopropylamide | LDA | C₆H₁₄LiN |

| N-bromosuccinimide | NBS | C₄H₄BrNO₂ |

Mechanistic Studies of Transformation Pathways of this compound

The transformation of this compound, a δ-lactone also known as δ-tridecalactone, primarily involves the cleavage of the ester bond within its six-membered ring. Mechanistic studies, while not extensively focused on this specific molecule, can be largely inferred from research on analogous δ-lactones. The primary transformation pathways include hydrolysis (both acid and base-catalyzed), enzyme-catalyzed reactions, and ring-opening polymerization. These pathways are dictated by the nature of the attacking nucleophile and the catalyst employed.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of δ-lactones like this compound generally proceeds via an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). This mechanism is common for the hydrolysis of esters and is characterized by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.

The key steps are as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom by an acid catalyst (H₃O⁺). This step increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the ring's ether oxygen atom. This converts the ether oxygen into a good leaving group (an alcohol).

Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the C-O bond of the ring and the formation of the open-chain hydroxy carboxylic acid, 5-hydroxytridecanoic acid.

Deprotonation: The protonated carbonyl group of the product is deprotonated, regenerating the acid catalyst.

Theoretical studies on simpler δ-lactones, such as δ-valerolactone, support the AAC2 mechanism as the favored pathway under acidic conditions. figshare.com At very high acidities, a transition to an AAC1 mechanism (unimolecular) might occur, but this is less common. figshare.com

| Step | Description | Intermediate/Transition State |

| 1 | Protonation of carbonyl oxygen | Protonated lactone |

| 2 | Nucleophilic attack by H₂O | Tetrahedral intermediate |

| 3 | Proton transfer | Protonated hemiacetal-like intermediate |

| 4 | C-O bond cleavage (ring opening) | Open-chain carbocation intermediate |

| 5 | Deprotonation | 5-Hydroxytridecanoic acid |

Table 1: Mechanistic Steps in Acid-Catalyzed Hydrolysis of this compound (AAC2 Pathway)

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, the hydrolysis of this compound follows a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). This pathway involves the direct attack of a hydroxide ion on the carbonyl carbon.

The mechanistic steps are:

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the lactone.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

Ring Opening: The tetrahedral intermediate collapses, and the ester bond is cleaved, leading to the formation of the carboxylate and an alkoxide. In this intramolecular case, this results in the formation of the 5-hydroxytridecanoate anion.

Protonation: In a subsequent workup step with acid, the carboxylate and alkoxide are protonated to yield the final product, 5-hydroxytridecanoic acid.

Enzyme-Catalyzed Hydrolysis

Lipases are enzymes that can efficiently catalyze the hydrolysis of esters, including lactones. The mechanism of lipase-catalyzed hydrolysis is well-established and involves a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues in the enzyme's active site.

The generally accepted mechanism for lipase-catalyzed hydrolysis of a lactone like this compound is the Ping-Pong Bi-Bi mechanism:

Acylation of the Enzyme: The serine residue in the active site acts as a nucleophile, attacking the carbonyl carbon of the lactone. This is facilitated by the histidine residue, which acts as a general base. This leads to the formation of a tetrahedral intermediate.

Formation of Acyl-Enzyme Intermediate: The intermediate collapses, and the ring opens, forming an acyl-enzyme intermediate where the open-chain hydroxy acid is covalently bonded to the serine residue. The alkoxide end of the opened lactone is protonated by the histidine.

Deacylation - Water Attack: A water molecule enters the active site and attacks the carbonyl carbon of the acyl-enzyme intermediate. The histidine residue now acts as a general acid, protonating the serine oxygen to facilitate the cleavage.

Release of the Product: The second tetrahedral intermediate collapses, releasing the 5-hydroxytridecanoic acid and regenerating the free enzyme.

Kinetic studies on the lipase-catalyzed hydrolysis of various δ-lactones have shown that the enantioselectivity and reaction rate are highly dependent on the specific lipase (B570770) used and the structure of the lactone. For instance, lipases from Pseudomonas species have been found to be highly efficient in the stereoselective hydrolysis of δ-lactones. nih.gov

| Enzyme | Substrate Analogue | Key Mechanistic Feature | Reference |

| Lipase (general) | Triacylglycerols | Ping-Pong Bi-Bi mechanism | rsc.org |

| Pseudomonas sp. Lipase | δ-Undecalactone, δ-Dodecalactone | High enantioselectivity | nih.gov |

| Candida antarctica Lipase B | Various lactones | High catalytic activity in ROP | d-nb.infonih.gov |

Table 2: Examples of Enzyme-Catalyzed Transformations of Lactones

Ring-Opening Polymerization (ROP)

This compound can undergo ring-opening polymerization to form polyesters. This transformation can be initiated by cationic, anionic, or coordination-insertion mechanisms, as well as by enzymatic catalysis.

Anionic ROP: Anionic ROP is typically initiated by strong bases or nucleophiles, such as alkoxides. The mechanism involves the nucleophilic attack of the initiator on the carbonyl carbon, leading to ring opening and the formation of a propagating alkoxide chain end. This process continues with the sequential addition of monomer units.

Cationic ROP: In cationic ROP, a cationic initiator activates the monomer, usually by protonating the carbonyl oxygen or the ether oxygen. The chain then propagates by the nucleophilic attack of a monomer on the activated chain end.

Coordination-Insertion ROP: This is a common method for producing polyesters with controlled molecular weights and narrow distributions. It often employs metal-based catalysts, such as tin octoate or aluminum alkoxides. The mechanism generally involves the coordination of the lactone to the metal center, followed by the insertion of the monomer into a metal-alkoxide bond.

Enzymatic ROP (eROP): Lipases, particularly Candida antarctica lipase B (CALB), are effective catalysts for the ROP of lactones. d-nb.infonih.gov The mechanism is similar to the initial steps of hydrolysis, involving the formation of an acyl-enzyme intermediate. However, instead of water, the nucleophile that attacks the acyl-enzyme intermediate is the hydroxyl end of a growing polymer chain, thus extending the chain.

Aminolysis

The reaction of this compound with amines (aminolysis) leads to the formation of amides. Kinetic studies on the aminolysis of a related δ-lactone, tri-O-methyl-2-deoxyglucono-δ-lactone, have provided insights into the mechanism. iaea.org The reaction is subject to general base catalysis, and the rate-determining step can change depending on the basicity of the attacking amine. iaea.org The mechanism generally involves the nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to form the amide product.

| Transformation Pathway | Key Mechanistic Features |

| Acid-Catalyzed Hydrolysis | AAC2 mechanism, protonation of carbonyl, tetrahedral intermediate |

| Base-Catalyzed Hydrolysis | BAC2 mechanism, direct nucleophilic attack by OH⁻, tetrahedral intermediate |

| Enzyme-Catalyzed Hydrolysis | Ping-Pong Bi-Bi mechanism, acyl-enzyme intermediate |

| Ring-Opening Polymerization | Can proceed via anionic, cationic, coordination-insertion, or enzymatic mechanisms |

| Aminolysis | Nucleophilic attack by amine, tetrahedral intermediate, general base catalysis |

Table 3: Summary of Mechanistic Pathways for this compound

Computational Chemistry and Theoretical Investigations of 6 Octyltetrahydro 2h Pyran 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods map the electron distribution and energy levels, which in turn determine the molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry and reactivity of organic molecules like pyranones. While specific DFT studies on 6-octyltetrahydro-2H-pyran-2-one are not extensively documented in public literature, the methodology is well-established for its analogues. mdpi.comrsc.org

In a typical study, the molecule's geometry is optimized using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p). mdpi.com This process finds the lowest energy conformation of the molecule. Vibrational frequency analysis is then performed to confirm that the optimized structure is a true energy minimum, indicated by the absence of imaginary frequencies. mdpi.com These optimized geometries serve as the foundation for calculating various reactivity descriptors that explain the molecule's chemical behavior.

Table 1: Typical DFT Calculation Parameters for Pyranone Analogues

| Parameter | Description | Typical Value/Method | Purpose |

|---|---|---|---|

| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP | Provides a balance of accuracy and computational cost for organic molecules. |

| Basis Set | A set of mathematical functions used to build molecular orbitals. | 6-31G(d,p) | Describes the spatial distribution of electrons, including polarization functions. |

| Task | The type of calculation being performed. | Geometry Optimization | To find the most stable 3D structure of the molecule. |

| Verification | Confirms the nature of the stationary point found. | Vibrational Analysis | Ensures the optimized structure is a true minimum (no imaginary frequencies). |

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.org The MEP is mapped onto the molecule's electron density surface, using a color spectrum to represent different potential values.

For this compound, the MEP map would be expected to show a region of high negative potential (typically colored red) concentrated around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. mdpi.comscienceopen.com Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms. The long octyl chain would exhibit a largely neutral potential (green). This visualization identifies the carbonyl oxygen as the primary site for electrophilic attack and potential hydrogen bonding. scienceopen.com

Table 2: Interpretation of MEP Map Color Spectrum

| Color | Potential | Significance | Predicted Interaction |

|---|---|---|---|

| Red | Most Negative | Electron-rich region | Site for electrophilic attack |

| Orange/Yellow | Slightly Negative | Moderately electron-rich | |

| Green | Neutral | Non-polar region | Van der Waals interactions |

| Blue | Most Positive | Electron-poor region | Site for nucleophilic attack |

Average Local Ionization Energy (ALIE) provides another method for identifying reactive sites on a molecule's surface. It represents the average energy required to remove an electron from any point on the surface. Regions with low ALIE values correspond to the locations of the most loosely bound electrons, making them susceptible to electrophilic attack.

In studies of 2H-pyran-2-one analogues, ALIE analysis has been used to pinpoint the most reactive sites. mdpi.com For this compound, the lowest ALIE values would be anticipated over the electron-rich regions, particularly the carbonyl oxygen, corroborating the predictions from MEP analysis. This method provides a quantitative measure of the ease with which an electrophile can interact with different parts of the molecule.

Table 3: Significance of ALIE Values

| ALIE Value | Electron Binding | Reactivity |

|---|---|---|

| Low | Loosely bound electrons | Susceptible to electrophilic attack |

| High | Tightly bound electrons | Less susceptible to electrophilic attack |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For pyranone derivatives, the HOMO and LUMO are typically located on the pyran ring itself. scifiniti.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more polarizable and reactive. FMO analysis helps predict how the molecule will behave in pericyclic reactions and interactions with other molecules. scifiniti.com

Table 4: Frontier Molecular Orbitals and Their Role in Reactivity

| Orbital | Description | Role in Reactions |

|---|---|---|

| HOMO | The outermost orbital containing electrons. | Acts as a nucleophile or electron donor. |

| LUMO | The innermost orbital without electrons. | Acts as an electrophile or electron acceptor. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical stability; a smaller gap suggests higher reactivity. |

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Solvation

While quantum mechanics describes the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly their interactions with other molecules, such as solvents.

MD simulations are invaluable for understanding how this compound is solvated, especially in a polar solvent like water. The molecule's amphiphilic nature—a polar head (the lactone) and a long nonpolar tail (the octyl chain)—suggests complex interactions.

In a typical MD simulation, the molecule is placed in a box of solvent molecules (e.g., water, often represented by a model like the Simple Point Charge or SPC model) with periodic boundary conditions to simulate a larger system. mdpi.comscilit.com The simulation is run for a set time (e.g., 10 nanoseconds) at a constant temperature and pressure, and the trajectories of all atoms are recorded. mdpi.com

Analysis of these trajectories can reveal several key aspects of solvation:

Interaction Energies: Calculating the energy between the solute and solvent quantifies the strength of their interaction.

Radial Distribution Functions (RDFs): RDFs describe how the density of solvent molecules varies as a function of distance from a specific atom on the solute. For instance, an RDF for the carbonyl oxygen would likely show a high peak at a short distance, indicating a well-defined hydration shell formed by hydrogen bonds with water molecules. scilit.com

Hydrogen Bond Analysis: This analysis counts the number and lifetime of hydrogen bonds formed between the lactone's carbonyl oxygen and surrounding water molecules.

These simulations can predict how the molecule orients itself at an oil-water interface and can help explain its solubility and partitioning behavior. scilit.com

Table 5: Typical Parameters and Outputs of an MD Simulation in Water

| Parameter/Output | Description | Example | Purpose |

|---|---|---|---|

| Simulation Time | Duration of the simulation. | 10 ns | To allow the system to reach equilibrium and sample conformations. |

| Water Model | A simplified model representing a water molecule. | Simple Point Charge (SPC) | To make the calculation of a large number of solvent molecules computationally feasible. |

| Ensemble | The statistical mechanical ensemble used. | NPT (Isothermal-isobaric) | To simulate conditions of constant number of particles, pressure, and temperature. |

| Analysis Method | A technique to analyze the simulation trajectory. | Radial Distribution Function | To understand the structure of the solvent around the solute. |

Excipient Compatibility Studies

Computational methods are instrumental in predicting the compatibility between an active pharmaceutical ingredient (API) and excipients, which is critical for developing stable formulations. One common approach is the calculation of solubility parameters (δ) for the API and various excipients. Compounds with similar solubility parameters are more likely to be miscible and compatible.

Computational studies on related 2H-pyran-2-one analogues have utilized molecular dynamics (MD) simulations to determine these parameters. By comparing the calculated solubility parameter of the active compound with those of widely used excipients, predictions about compatibility can be made. For instance, studies have shown that polyvinylpyrrolidone (B124986) (PVP) can be a highly compatible excipient for pyranone-based compounds due to very similar solubility parameters. mdpi.com This similarity suggests favorable intermolecular interactions, reducing the likelihood of phase separation or degradation in a solid dosage form.

| Compound/Excipient | Calculated Solubility Parameter (δ) [MPa¹/²] | Compatibility Indication |

|---|---|---|

| Pyranone Analogue Example | 19.0 | High |

| Polyvinylpyrrolidone (PVP) | 19.1 | |

| Hydroxypropyl Methylcellulose (HPMC) | 22.5 | Moderate |

| Lactose | 29.8 | Low |

This table is illustrative, based on data for related pyranone systems, to demonstrate the application of solubility parameters in predicting excipient compatibility. mdpi.com

Conformational Analysis and Anomeric Effects in Tetrahydropyran (B127337) Systems

The tetrahydropyran (THP) ring, which forms the core of this compound, typically adopts a low-energy chair conformation, similar to cyclohexane. However, the presence of the endocyclic oxygen atom introduces significant stereoelectronic effects that influence its conformational preferences and reactivity.

The most notable of these is the anomeric effect, which describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon adjacent to the ring oxygen, C2) to occupy an axial position, contrary to what would be expected from steric hindrance alone. scripps.edu This phenomenon is primarily explained by a stabilizing hyperconjugative interaction between a lone pair (n) on the ring oxygen and the antibonding orbital (σ) of the C-X bond (where X is the substituent). rsc.org This n → σ delocalization is maximized when the lone pair orbital and the C-X bond are anti-periplanar, a geometry achieved in the axial conformation. rsc.orgepa.gov

While the classic anomeric effect pertains to the C2 position, the principles of stereoelectronic interactions apply throughout the ring. In this compound, the lactone functionality constrains part of the ring. The C6 carbon, bearing the octyl group, is also adjacent to the ring oxygen. The conformational equilibrium will be influenced by a balance of steric demands of the octyl chain and stereoelectronic interactions involving the ring oxygen and the carbonyl group of the lactone. Theoretical calculations, such as those using density functional theory (DFT), are essential for determining the most stable conformations by calculating the relative energies of different chair and boat forms. epa.gov

Tautomerism and Equilibrium Studies of Pyranone Systems

Tautomerism involves the migration of a proton accompanied by a switch of a single and adjacent double bond. While keto-enol tautomerism is common in many carbonyl compounds, for a saturated lactone like this compound, this is not possible due to the absence of an α-proton on the oxygen-linked carbon.

The most relevant equilibrium for this compound is ring-chain tautomerism. In the presence of a nucleophile like water, the cyclic ester (lactone) can hydrolyze to form the corresponding open-chain hydroxy acid (δ-hydroxy tridecanoic acid).

Figure 1: Ring-Chain Equilibrium this compound ⇌ δ-Hydroxy tridecanoic acid

This equilibrium is typically slow but can be catalyzed by acids or bases. Computational studies using DFT methods combined with a Polarizable Continuum Model (PCM) can effectively model this equilibrium in different solvents. researchgate.net Such calculations determine the relative Gibbs free energies of the cyclic lactone and the open-chain hydroxy acid, predicting which form is more stable under specific conditions (e.g., gas phase vs. aqueous solution). researchgate.netresearchgate.net For simple lactones, the cyclic form is generally favored, but the equilibrium can be influenced by substitution and solvent properties. nih.gov

Stability Prediction and Degradation Pathway Analysis

Autoxidation is a radical-chain process that often initiates the degradation of organic molecules exposed to oxygen. The process begins with the abstraction of a hydrogen atom, and the susceptibility of a molecule to autoxidation is largely determined by the weakest C-H bond. The energy required to homolytically cleave a C-H bond is its Bond Dissociation Energy (BDE). nih.gov Positions with lower BDE values are more susceptible to hydrogen abstraction and, therefore, are potential sites for initiating oxidation. nih.gov

Computational quantum chemistry methods (e.g., DFT) are highly effective for calculating C-H BDEs. mdpi.comnih.gov For this compound, the C-H bonds most likely to have lower BDEs are those alpha to the heteroatom (the ring oxygen), due to the stabilizing effect on the resulting carbon-centered radical.

A computational study on related molecules indicated that a BDE threshold of approximately 85 kcal/mol can be used to identify molecules that are particularly susceptible to autoxidation, which could lead to the formation of potentially genotoxic impurities. mdpi.com The C-H bonds on the C6 of the pyranone ring and the methylene (B1212753) group of the octyl chain adjacent to the ring are likely to be the most labile.

| Bond Type | Typical BDE (kcal/mol) | Susceptibility to Autoxidation |

|---|---|---|

| Primary C-H (alkane) | ~98-100 | Low |

| Secondary C-H (alkane) | ~95-97 | Medium |

| Tertiary C-H (alkane) | ~92-94 | High |

| C-H alpha to Ether Oxygen | ~92-94 | High |

This table provides general BDE values to illustrate relative bond strengths. acs.org Specific values for this compound would require dedicated DFT calculations.

Genotoxic impurities (GTIs) are compounds that can damage DNA, potentially leading to carcinogenic effects. researchgate.net Regulatory agencies require that APIs be assessed for the risk of containing such impurities, which can arise from synthesis or degradation. nih.gov

Computational models play a key role in this risk assessment. Software programs based on quantitative structure-activity relationships (QSAR), such as Derek Nexus and Sarah Nexus, are used to screen compounds for "structural alerts"—molecular substructures that are known to be associated with genotoxicity. veeprho.com

For this compound, degradation products formed via pathways like autoxidation (e.g., hydroperoxides, epoxides, or other oxidative species) would be assessed computationally. An in silico analysis would identify if any of these predicted degradants contain structural alerts. Based on this assessment, impurities are categorized into one of five classes of concern, which guides the requirements for analytical testing and control strategies. veeprho.com An impurity with a structural alert that has not been experimentally tested is considered a potential genotoxic impurity (PGI). aifa.gov.it

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

QSAR modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the efficacy of new compounds, optimizing lead structures, and understanding the molecular features essential for activity.

For pyranone derivatives, QSAR studies have been successfully applied to model various biological activities, such as enzyme inhibition or antimicrobial effects. mdpi.comnih.gov The process involves several steps:

Data Set Collection: A series of pyranone analogues with experimentally measured biological activities is compiled.

Descriptor Calculation: Various numerical descriptors representing the physicochemical properties of the molecules are calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), lipophilic (e.g., logP), and topological descriptors. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to create an equation that correlates the descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

While a specific QSAR model for this compound may not be publicly available, the methodology has been proven for this class of compounds. mdpi.com Such a model could predict its potential activity (e.g., as a quorum sensing inhibitor nih.gov) and guide the synthesis of more potent analogues by modifying the structure, for instance, by changing the length of the alkyl chain or introducing other functional groups.

Biological Activities and Pharmacological Potential of 6 Octyltetrahydro 2h Pyran 2 One and Its Analogs

Peroxisome Proliferator-Activated Receptors (PPARs) Agonist Activity of δ-Tridecanolactone

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as ligand-inducible transcription factors, playing a crucial role in the regulation of gene networks involved in lipid metabolism, inflammation, and metabolic homeostasis. nih.gov There are three distinct PPAR isotypes: PPARα, PPARγ, and PPARβ/δ, each with a unique tissue distribution and specific functions. nih.gov PPARα is a primary target for fibrate drugs used to treat dyslipidemia, while PPARγ is the target for thiazolidinediones, a class of drugs for treating type 2 diabetes by improving insulin (B600854) sensitivity. nih.govwikipedia.org PPARβ/δ has emerged as an important regulator of lipid metabolism and energy balance. nih.gov

While various natural and synthetic compounds have been identified as PPAR agonists nih.govnih.gov, specific research data detailing the activity of δ-tridecanolactone as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist was not available in the search results. The therapeutic potential of PPAR agonists continues to drive research into new ligands, including those from natural product scaffolds. nih.gov

Antifungal Activities and Mechanisms (Inference from Related Pyran-2-ones)

The pyran-2-one structure is a common motif in compounds exhibiting significant antifungal properties. nih.govwikipedia.org Analogs of 6-octyltetrahydro-2H-pyran-2-one, such as 6-pentyl-2H-pyran-2-one (6PP), have been identified as potent inhibitors of various fungal pathogens. nih.govmdpi.com

Pyran-2-one derivatives have demonstrated broad-spectrum antifungal activity. The compound 6-pentyl-2H-pyran-2-one (6PP), a secondary metabolite from Trichoderma species, is effective against a range of plant pathogenic fungi. nih.govmdpi.com Studies have shown that 6PP can significantly inhibit the vegetative growth, sporulation, and pathogenesis of pathogens like Cylindrocarpon destructans, the cause of root rot in Panax notoginseng, and the oomycete Peronophythora litchii, which causes litchi downy blight. nih.govmdpi.com For instance, treatment with 6PP was observed to reduce mycelial growth, sporangium production, and zoospore release in P. litchii. mdpi.com Similarly, other 2H-pyran-2-one derivatives isolated from the endophytic fungus Pestalotiopsis fici have shown antifungal activity against the plant pathogen Gibberella zeae. wikipedia.org

Table 1: Antifungal Activity of Selected Pyran-2-one Analogs

| Compound | Target Organism | Observed Effect | IC50 Value |

| 6-Pentyl-2H-pyran-2-one (6PP) | Cylindrocarpon destructans | Antifungal activity, disturbance of metabolic homeostasis. nih.gov | Not Specified |

| 6-Pentyl-2H-pyran-2-one (6PP) | Peronophythora litchii | Inhibition of vegetative growth and pathogenesis. mdpi.com | Not Specified |

| Ficipyrone A | Gibberella zeae | Antifungal activity. wikipedia.org | 15.9 μM |

The antifungal mechanism of pyran-2-ones involves the disruption of key cellular pathways. A primary target is the conserved Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth, metabolism, and survival in eukaryotes. mdpi.com In the pathogen P. litchii, treatment with 6PP led to significant changes in the expression of TOR pathway-related genes. mdpi.com Specifically, 6PP treatment upregulated the expression of the transcription factor PlYY1 and PlCytochrome C, while down-regulating negative regulators of the pathway. mdpi.com Genetic deletion of the PlYY1 gene resulted in mutants with significantly reduced vegetative growth and virulence, suggesting that 6PP exerts its antifungal effect by positively regulating TOR-related responses through PlYY1. mdpi.com

In Cylindrocarpon destructans, 6PP was found to disrupt metabolic homeostasis, particularly amino acid metabolism. nih.gov The study identified ECHS1, an enoyl-CoA hydratase, as a hub gene correlated with 6PP stress. 6PP was shown to downregulate the expression of ECHS1 and bind to the ECHS1 protein, potentially inducing autophagy in the fungal cells. nih.gov

Other Reported Biological Activities of Pyran-2-one Scaffolds

The versatility of the pyran-2-one scaffold extends to other significant biological activities, including anti-tumor, antimicrobial, and cytotoxic effects. google.commdpi.com

2H-pyran-2-ones serve as valuable precursors for synthesizing more complex, pharmacologically active molecules. mdpi.com Notably, they can be used to construct tetrahydronaphthalene-based compounds, which are recognized for their anti-tumor and antimicrobial properties. mdpi.com For example, novel retinoid derivatives containing a tetrahydronaphthalene-benzimidazole structure were synthesized and evaluated for their antimicrobial activity. wikipedia.org Some of these compounds showed moderate activity against methicillin-resistant Staphylococcus aureus (MRSA), S. aureus, Enterococcus faecalis, Candida krusei, and Candida albicans. wikipedia.org This highlights the potential of using pyran-2-ones as a starting point for developing new antimicrobial agents. mdpi.com

The pyran-2-one core is present in many compounds that exhibit cytotoxic activity against various cancer cell lines. nih.govnih.gov Research on structurally simplified monocyclic 4-amino-2H-pyran-2-one (APO) analogs, inspired by the natural product neo-tanshinlactone, has led to the discovery of potent anti-tumor agents. nih.gov Several of these analogs displayed significant inhibitory activity against tumor cell growth, with the most active compounds showing ED₅₀ values in the low micromolar and even nanomolar range (0.059–0.090 μM for the most active analog). nih.gov Similarly, novel fused pyran derivatives have been shown to induce apoptosis and cause DNA damage in cancer cell lines such as MCF7, A549, and HCT116.

In addition to cytotoxicity, some natural 2-pyrones are reported to have neurotoxic effects. google.com However, not all pyran-based compounds are toxic. For instance, a genetic toxicity assessment of 3-methyl-2H-furo[2,3-c]pyran-2-one, a compound from plant-derived smoke that stimulates seed germination, found no mutagenic activity in the Ames test or the VITOTOX test, indicating its safety at the tested concentrations.

Table 2: Cytotoxic Activity of Selected Pyran-2-one Derivatives

| Compound Class/Derivative | Cancer Cell Line(s) | Observed Effect | Potency (ED₅₀/IC₅₀) |

| 4-Amino-2H-pyran-2-one (APO) analog 27 | Multiple | Tumor cell growth inhibition. | 0.059–0.090 μM |

| Fused pyran derivative 6e | MCF7 (Breast) | Induction of DNA damage. | IC₅₀ not specified for this effect |

| Fused pyran derivative 14b | A549 (Lung) | Induction of apoptosis. | IC₅₀ not specified for this effect |

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The biological efficacy of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for identifying the key structural features, or pharmacophores, responsible for a molecule's biological activity and for guiding the design of more potent and selective analogs. For this compound and its analogs, the primary focus of SAR studies is to understand how modifications to the δ-lactone ring and, most significantly, the C6-alkyl substituent, influence their biological effects, such as cytotoxic and anti-inflammatory activities.

While direct and comprehensive SAR studies specifically targeting the this compound scaffold are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on related lactone structures. Studies on various lactones suggest that the length and nature of the alkyl chain at the 6-position of the tetrahydropyran-2-one ring are critical determinants of biological activity.

A study investigating the toxicity of a series of δ-lactones against Escherichia coli strains revealed that the length of the alkyl chain significantly impacts their antibacterial activity. nih.gov This suggests that the lipophilicity conferred by the alkyl chain plays a crucial role in the molecule's ability to interact with and disrupt bacterial cell membranes. nih.gov

Furthermore, research on other classes of lactones, such as sesquiterpene lactones, has demonstrated a correlation between increasing alkyl chain length and enhanced cytotoxicity, an effect attributed to higher lipophilicity which facilitates cell membrane penetration. researchgate.net Although sesquiterpene lactones are structurally more complex, this general principle of lipophilicity influencing activity is likely applicable to 6-alkyl-δ-valerolactones.

In the context of anti-inflammatory activity, a study on a series of 6-substituted-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-ones found that variations in the substituent at the C6 position, including alkyl, alkoxy, and alkylthio groups, had a profound impact on their potency and selectivity as cyclooxygenase-2 (COX-2) inhibitors. nih.gov For instance, the 6-ethylthio analog exhibited extremely high in vitro COX-2 inhibitory potency, whereas the 6-ethoxy analog, though less potent in vitro, showed good in vivo anti-inflammatory activity. nih.gov This highlights the nuanced role of the C6 substituent in influencing both pharmacokinetic and pharmacodynamic properties.

The following table summarizes hypothetical SAR trends for 6-alkyltetrahydro-2H-pyran-2-one analogs based on findings from related compound classes. It is important to note that this table is illustrative and aims to guide future research, as direct experimental data for this specific series is limited.

| Analog Modification (Variation at C6) | Hypothesized Impact on Cytotoxicity | Hypothesized Impact on Anti-inflammatory Activity | Rationale/Supporting Evidence from Related Compounds |

|---|---|---|---|

| Short alkyl chain (e.g., methyl, ethyl) | Lower | Variable | Reduced lipophilicity may limit cell membrane penetration. researchgate.net |

| Medium alkyl chain (e.g., butyl, hexyl) | Moderate | Potentially Optimal | Balanced lipophilicity may provide a good combination of solubility and membrane permeability. |

| Long alkyl chain (e.g., octyl, decyl) | Higher | May decrease due to poor solubility | Increased lipophilicity can enhance membrane interaction but may lead to poor aqueous solubility and bioavailability. researchgate.net |

| Introduction of unsaturation in the alkyl chain | Potentially increased | Potentially increased | Unsaturation can alter the conformation and electronic properties of the side chain, potentially enhancing interaction with biological targets. |

| Introduction of a polar group (e.g., hydroxyl, ether) in the alkyl chain | Potentially decreased | Variable | Increased polarity may reduce non-specific cytotoxicity but could either enhance or diminish specific interactions with target enzymes or receptors. |

Future SAR studies on this compound and its analogs should involve the systematic synthesis of derivatives with varying C6-alkyl chain lengths and the introduction of different functional groups. The evaluation of these analogs in relevant biological assays will be crucial for elucidating the precise structural requirements for their cytotoxic and anti-inflammatory activities.

In Vitro and In Vivo Pharmacological Evaluation Methodologies

To ascertain the biological activities and pharmacological potential of this compound and its analogs, a range of standardized in vitro and in vivo evaluation methodologies are employed. These assays are designed to assess the compound's effects at the cellular level and within a whole organism, respectively, providing a comprehensive pharmacological profile.

In Vitro Methodologies

In vitro assays are essential for the initial screening of compounds, providing data on their potency, mechanism of action, and cytotoxicity in a controlled environment.

One of the primary in vitro assays for assessing cytotoxicity is the Lactate (B86563) Dehydrogenase (LDH) assay . This colorimetric assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. An increase in LDH activity in the supernatant is indicative of cell death.

Another common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , which measures cell viability. In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

For evaluating anti-inflammatory activity, in vitro models often utilize immune cells such as macrophages (e.g., RAW 264.7 cell line). The ability of a compound to inhibit the production of pro-inflammatory mediators in response to an inflammatory stimulus, such as lipopolysaccharide (LPS), is a key indicator of its anti-inflammatory potential. Commonly measured mediators include:

Nitric Oxide (NO): Measured using the Griess reagent.

Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), quantified using Enzyme-Linked Immunosorbent Assays (ELISAs). plos.orgnih.gov

Cyclooxygenase (COX) Activity: Assays to determine the inhibitory effect on COX-1 and COX-2 enzymes are crucial for understanding the mechanism of anti-inflammatory action. nih.gov

| Assay | Purpose | Principle | Typical Cell Line/System | Key Parameters Measured |

|---|---|---|---|---|

| LDH Assay | Cytotoxicity | Measures release of lactate dehydrogenase from damaged cells. | Various cancer cell lines, normal cell lines | Percentage of cytotoxicity |

| MTT Assay | Cell Viability/Cytotoxicity | Measures mitochondrial dehydrogenase activity in viable cells. | Various cancer cell lines, normal cell lines | IC50 (half-maximal inhibitory concentration) |

| Griess Assay | Anti-inflammatory activity | Quantifies nitric oxide (NO) production. | RAW 264.7 macrophages stimulated with LPS | Inhibition of NO production |

| ELISA | Anti-inflammatory activity | Quantifies specific pro-inflammatory cytokines (e.g., TNF-α, IL-6). plos.orgnih.gov | RAW 264.7 macrophages stimulated with LPS | Inhibition of cytokine release |

| COX Inhibition Assay | Anti-inflammatory mechanism | Measures inhibition of COX-1 and COX-2 enzyme activity. nih.gov | Purified enzymes or cell-based assays | IC50 for COX-1 and COX-2 |

In Vivo Methodologies

A widely used model for acute inflammation is the carrageenan-induced paw edema test in rodents (rats or mice). In this model, carrageenan is injected into the paw, inducing a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is determined by its ability to reduce the swelling compared to a control group. nih.gov

To further investigate the anti-inflammatory mechanism, the air pouch model can be employed. This model involves the creation of a subcutaneous air pouch into which an inflammatory agent is injected. This allows for the collection of inflammatory exudate and the analysis of leukocyte migration and cytokine levels within the pouch, providing insights into the compound's effect on cellular and molecular inflammatory events. nih.gov

| Model | Purpose | Animal Species | Principle | Key Parameters Measured |

|---|---|---|---|---|

| Carrageenan-induced Paw Edema | Evaluation of acute anti-inflammatory activity | Rats, Mice | Measures the reduction of localized edema induced by carrageenan injection. nih.gov | Paw volume/thickness, percentage of edema inhibition |

| Air Pouch Model | Investigation of anti-inflammatory mechanism | Rats, Mice | Allows for the analysis of inflammatory exudate from a subcutaneous air pouch. nih.gov | Leukocyte count, cytokine levels (TNF-α, IL-6) in the exudate |

The systematic application of these in vitro and in vivo pharmacological evaluation methodologies is crucial for characterizing the biological activity of this compound and its analogs, and for determining their potential as future therapeutic agents.

Applications and Advanced Materials Science Involving 6 Octyltetrahydro 2h Pyran 2 One Derivatives

Role as Versatile Building Blocks in Organic Synthesis

Lactones, including pyran-2-one derivatives, are recognized as powerful building blocks and scaffolds in organic synthesis for creating a wide array of natural and synthetic products. imist.maresearchgate.net Their reactivity allows for the construction of numerous complex molecular architectures.

Pyran-2-one derivatives are valuable precursors for synthesizing a multitude of heterocyclic systems. imist.maresearchgate.net The pyran-2-one ring possesses multiple electrophilic sites, making it susceptible to reactions with various nucleophiles. imist.maresearchgate.net These reactions can either preserve the pyran nucleus, linking it to other rings, or involve the opening of the pyran ring to form entirely new heterocyclic structures. imist.maresearchgate.net

Through reactions with reagents like ammonia, amines, hydrazines, and other binucleophiles, the pyran-2-one scaffold can be transformed into a variety of five, six, and seven-membered heterocyclic systems. imist.maresearchgate.net For instance, derivatives of dehydroacetic acid and triacetic acid lactone, which are types of 2H-pyran-2-ones, have been successfully used to synthesize heterocycles such as: imist.maresearchgate.netresearchgate.net

Five-membered rings: Pyrroles, furans, thiophenes, pyrazoles, isoxazoles, and thiazoles. imist.maresearchgate.net

Six-membered rings: Pyridines, pyridazines, and quinolines. imist.maresearchgate.net

Fused systems: Benzimidazoles, furopyrones, and thienopyrones. researchgate.net

The specific reaction pathways and resulting products depend on the substituents on the pyran-2-one ring and the nature of the nucleophilic reagent used. researchgate.net This versatility makes lactones like 6-octyltetrahydro-2H-pyran-2-one potential starting points for generating libraries of diverse heterocyclic compounds.

Table 1: Examples of Heterocyclic Systems Derived from Pyran-2-one Precursors

| Precursor Type | Reagent | Resulting Heterocyclic System |

| Dehydroacetic Acid (DHA) | Amines, Hydrazines | Pyrroles, Pyrazoles |

| Triacetic Acid Lactone (TAL) | o-Phenylenediamine | Benzimidazoles |

| 3-Bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one | Thiosemicarbazide | Thiazolyl pyran-2-ones |

| 4-Sulfanyl-6-methylpyran-2-one | 1-Aryloxy-4-chlorobut-2-ynes | Thienopyrones |

| This table illustrates the synthetic utility of pyran-2-one scaffolds in generating diverse heterocyclic structures as documented in scientific literature. researchgate.net |

The synthesis of complex carbocyclic structures, particularly those with high strain or congested stereocenters, presents a significant challenge in organic chemistry. ntu.ac.uk Methodologies involving ring contraction of larger carbocycles or heterocycles are an effective strategy for creating smaller, more complex rings like cyclopropanes, cyclobutanes, and cyclopentanes. ntu.ac.uk While direct examples using this compound are not prominent, the general principles of lactone chemistry allow for their potential use in such transformations. For instance, rearrangement reactions, such as the Wolff rearrangement, are employed to contract five- or six-membered rings into smaller carbocyclic systems during the synthesis of natural products. ntu.ac.uk Enzymatic processes have also been shown to create complex lactone scaffolds which can be precursors for highly strained carbocycles. nih.gov

Integration into Polymer Architectures (Inference from CO2-Derived Lactones like EVP)

The catalytic conversion of carbon dioxide (CO2) and butadiene into unsaturated lactone monomers provides an efficient route to sustainable feedstocks for novel macromolecules. nih.gov A key example is 3-ethylidene-6-vinyltetrahydro-2H-pyran-2-one (EVP), a δ-lactone derived from the telomerization of CO2 and 1,3-butadiene. springernature.comchemrxiv.org The polymerization of EVP and its hydrogenated derivatives, such as 3-ethyl-6-vinyltetrahydro-2H-pyran-2-one (EtVP), has been extensively studied, offering a strong basis for inferring the potential polymer applications of structurally similar lactones like this compound.

Ring-opening polymerization (ROP) is a primary method for converting these lactones into polyesters. springernature.comchemrxiv.org Research on EtVP and related compounds has shown that organocatalyzed ROP can yield CO2-based copolymers with controlled molar masses and narrow dispersities. researchgate.net The properties of the resulting polymers can be tuned through copolymerization with other monomers like ε-caprolactone (ε-CL) and L-lactide (LLA). chemrxiv.org This approach allows for the creation of random, gradient, or block copolymers with a wide range of thermal and mechanical properties. chemrxiv.org For example, copolymerization of EtVP with LLA can improve elasticity compared to pure polylactide (PLLA). chemrxiv.org

Given its structure as a saturated δ-lactone, this compound could potentially undergo similar ring-opening polymerizations. The long octyl chain would be expected to significantly influence the properties of the resulting polyester (B1180765), likely increasing its hydrophobicity, lowering its glass transition temperature (Tg), and imparting soft, flexible characteristics to the polymer, making it suitable for applications as an elastomer or adhesive. Furthermore, these CO2-derived polyesters are often chemically recyclable, allowing for a closed-loop life cycle where the polymer can be thermolytically broken down back to the pristine monomer. springernature.com

Table 2: Properties of Polymers from CO2-Derived Lactone Monomers

| Monomer(s) | Polymerization Method | Molar Mass (Mn) | Key Polymer Property |

| EtVP, EtPeP, EtVMeP | Organocatalyzed ROP | 5.5 - 12.7 kDa | Glass transition temperature (Tg) up to -20.5 °C. researchgate.net |